molecular formula C9H12N2O3 B12836035 1-cyclopentyl-5-hydroxy-1H-pyrazole-4-carboxylic acid

1-cyclopentyl-5-hydroxy-1H-pyrazole-4-carboxylic acid

Cat. No.: B12836035
M. Wt: 196.20 g/mol
InChI Key: UUSBEZIAMGFLHY-UHFFFAOYSA-N
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Description

1-cyclopentyl-5-hydroxy-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a cyclopentyl group, a hydroxyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopentyl-5-hydroxy-1H-pyrazole-4-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cyclopentanone with hydrazine hydrate can form a hydrazone intermediate, which can then undergo cyclization and subsequent oxidation to yield the desired pyrazole derivative .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

1-cyclopentyl-5-hydroxy-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with other functional groups.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-cyclopentyl-5-hydroxy-1H-pyrazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-cyclopentyl-5-hydroxy-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with biological macromolecules, influencing their activity. The pyrazole ring can also interact with enzymes and receptors, modulating their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-cyclopentyl-5-hydroxy-1H-pyrazole-4-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups on the pyrazole ring. This combination of functional groups allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development .

Properties

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

2-cyclopentyl-3-oxo-1H-pyrazole-4-carboxylic acid

InChI

InChI=1S/C9H12N2O3/c12-8-7(9(13)14)5-10-11(8)6-3-1-2-4-6/h5-6,10H,1-4H2,(H,13,14)

InChI Key

UUSBEZIAMGFLHY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2C(=O)C(=CN2)C(=O)O

Origin of Product

United States

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